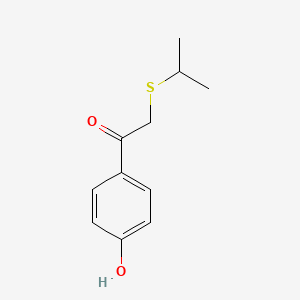

1-(4-Hydroxyphenyl)-2-(isopropylthio)ethan-1-one

Description

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

1-(4-hydroxyphenyl)-2-propan-2-ylsulfanylethanone |

InChI |

InChI=1S/C11H14O2S/c1-8(2)14-7-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3 |

InChI Key |

LTHSNOCLKZFIOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SCC(=O)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-Hydroxypropiophenone

Reaction Conditions:

Bromination is performed on 4'-hydroxypropiophenone using bromine in a controlled solvent environment, such as methanol, ethanol, or saturated aliphatic ethers (e.g., diethyl ether, tetrahydrofuran, or dioxane).Solvent Choice and Rationale:

Dioxane is preferred due to its inertness and ability to prevent ring bromination, ensuring selective substitution at the para-position relative to the hydroxyl group. Methanol and ethanol are also suitable, especially when subsequent steps involve these solvents, facilitating process continuity.-

- Temperature: 60°C to 90°C

- Time: 3-6 hours

- Bromine equivalents: Slight excess to ensure complete conversion

Outcome:

Formation of 2-bromo-4'-hydroxypropiophenone, which is a key intermediate for subsequent reactions.

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Dioxane / Methanol / Ethanol | |

| Temperature | 60-90°C | |

| Reaction Time | 3-6 hours |

Condensation with 4-Benzylpyridine

Reaction Conditions:

The brominated intermediate reacts with 4-benzylpyridine under reflux in methanol or ethanol, with at least a molar equivalent of the pyridine derivative (preferably 1.2 molar ratio). This step forms a ketone derivative via nucleophilic substitution and condensation.Catalytic Reduction:

The resulting mixture undergoes catalytic hydrogenation or reduction to form the corresponding ethanone, with the phenolic hydroxyl group preserved or selectively modified as needed.-

- Reflux temperature: 60°C to 90°C

- Duration: 3-6 hours

Outcome:

Formation of a ketone intermediate, specifically 4-benzyl-1-[1-(4-hydroxyphenylcarbonyl)ethyl]-pyridinium bromide.

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Methanol / Ethanol | |

| Temperature | 60-90°C | |

| Time | 3-6 hours |

Catalytic Reduction

Process:

The condensation product is subjected to catalytic hydrogenation, typically using palladium or platinum catalysts, to reduce the pyridinium salt to the target ethanone, 1-(4-Hydroxyphenyl)-2-(isopropylthio)ethan-1-one .-

- Temperature: Ambient to 50°C

- Hydrogen pressure: 1-3 atm

- Duration: Variable depending on catalyst activity

Notes:

The reduction step is critical for converting the pyridinium intermediate into the desired ethanone, with high yields achievable under optimized conditions.

Alternative Synthetic Route: Direct Thiolation

Another approach involves direct thiolation of a phenolic ethanone precursor, utilizing isopropylthiol reagents under nucleophilic substitution conditions.

Preparation of Phenolic Ethanone

- Precursor Synthesis:

Starting from 4-hydroxypropiophenone, bromination and condensation steps as described above are performed to generate the phenolic ethanone core.

Thiolation with Isopropylthiol

Reagents:

Isopropylthiol (or suitable thiolating agents such as thiourea derivatives) in the presence of catalysts like zinc or copper salts.-

- Solvent: Acetone or ethanol

- Temperature: 50°C to 80°C

- Time: 4-8 hours

Outcome:

Introduction of the isopropylthio group at the alpha-position relative to the carbonyl, yielding 1-(4-Hydroxyphenyl)-2-(isopropylthio)ethan-1-one .

Notes on Process Optimization and Yield Enhancement

Solvent Selection:

The choice of solvent significantly influences regioselectivity and yield. Dioxane and ethanol are preferred for their inertness and boiling points conducive to reflux conditions.Reaction Temperature:

Maintaining optimal temperatures (60°C–90°C) ensures efficient bromination and condensation without side reactions such as ring bromination or over-oxidation.Catalyst Use:

Catalytic hydrogenation is essential for high-yield reduction, with palladium on carbon being the most common catalyst.Reaction Monitoring:

TLC and NMR are employed to monitor reaction progress, ensuring complete conversion before subsequent steps.

Summary of Key Data

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Bromination | Bromine | Dioxane / Methanol / Ethanol | 60-90°C | 3-6 hours | Selective at para-position |

| Condensation | 4-Benzylpyridine | Methanol / Ethanol | 60-90°C | 3-6 hours | Forms pyridinium intermediate |

| Reduction | Hydrogen / Catalyst | - | Ambient to 50°C | Variable | Converts to ethanone |

| Thiolation | Isopropylthiol | Ethanol / Acetone | 50-80°C | 4-8 hours | Introduces isopropylthio group |

Chemical Reactions Analysis

1-(4-Hydroxyphenyl)-2-(isopropylthio)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or thiols.

Substitution: The hydroxy group can undergo substitution reactions with halogenating agents, leading to the formation of halogenated derivatives.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various condensation products.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Hydroxyphenyl)-2-(isopropylthio)ethan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-(isopropylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the isopropylthio group can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Hydroxyl vs. Halogen Substituents

- No bioactivity data are available, but fluorination often enhances metabolic stability in drug design.

- 1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one (): Chlorine substituents increase molecular weight (263.18 g/mol vs. 240.38 g/mol for the target compound) and lipophilicity, likely reducing solubility in aqueous environments. The absence of a hydroxyl group eliminates hydrogen-bonding capability, which may diminish enzyme inhibitory activity observed in hydroxylated analogs .

Hydroxyl vs. Methoxy Substituents

- 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-methoxyphenyl)ethan-1-one (): The methoxy group (-OMe) is electron-donating, contrasting with the electron-withdrawing hydroxyl (-OH) in the target compound. Sulfone derivatives like this exhibit distinct reactivity due to the sulfone’s strong electron-withdrawing nature, which may enhance electrophilicity at the ketone .

Thioether Side Chain Modifications

Isopropylthio vs. Heteroarylthio Groups

- 1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one derivatives (): Replacement of isopropylthio with heteroarylthio groups (e.g., pyridyl, thiazolyl) significantly enhances acetylcholinesterase (AChE) inhibition. For example, compounds 2 and 4 exhibit Ki values of 22.13 ± 1.96 nM and 23.71 ± 2.95 nM, respectively. The heteroaryl groups likely engage in π-π stacking or additional hydrogen bonding within enzyme active sites .

Isopropylthio vs. Phenylthio Groups

- This compound, synthesized via nucleophilic substitution, demonstrates the versatility of thioether side chains in modulating physicochemical properties .

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for 1-(4-Hydroxyphenyl)-2-(isopropylthio)ethan-1-one, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation of 4-hydroxyphenyl precursors followed by thioether formation. Key steps include:

- Acylation : Reacting 4-hydroxyphenol with chloroacetone in the presence of Lewis acids (e.g., AlCl₃) to form 1-(4-hydroxyphenyl)ethanone .

- Thioether Formation : Introducing the isopropylthio group via nucleophilic substitution using isopropylthiol and a base (e.g., K₂CO₃) in ethanol under reflux .

Yield optimization (typically 60–75%) depends on solvent polarity, temperature control (60–80°C), and stoichiometric ratios. Impurities such as unreacted phenol or over-oxidized thioethers require purification via column chromatography .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

Q. What are the solubility and polarity profiles of this compound, and how do they impact experimental design?

The hydroxyl group increases polarity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in non-polar solvents (e.g., hexane). Solubility in water is limited (~0.5 mg/mL at 25°C) due to the hydrophobic isopropylthio group. This necessitates solvent optimization for reactions or biological assays. For example, DMSO is preferred for in vitro studies to avoid precipitation .

Advanced Research Questions

Q. How do data contradictions in literature regarding this compound’s reactivity arise, and how can they be resolved?

Discrepancies often stem from substituent effects. For example:

- Thioether Stability : The isopropylthio group may undergo oxidation to sulfoxide under aerobic conditions, conflicting with reports assuming inertness. This requires strict inert atmosphere handling .

- Hydroxyl Reactivity : The 4-hydroxyphenyl group’s acidity (pKa ~10) varies with solvent, affecting its participation in hydrogen bonding or nucleophilic reactions. Cross-referencing with analogs (e.g., 1-(4-Methoxyphenyl)-2-(propylthio)ethan-1-one) clarifies electronic effects .

Q. What methodologies are recommended for studying its interaction with biological targets, such as enzymes or receptors?

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with targets like cyclooxygenase-2 (COX-2). The hydroxyl group forms hydrogen bonds with Arg120, while the thioether engages in hydrophobic interactions with Val89 .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) using immobilized target proteins. A 2016 study on similar compounds reported KD values of 10–50 µM for anti-inflammatory targets .

Q. How can reaction pathways involving this compound be optimized for selective derivatization?

- Selective Oxidation : Use mCPBA (meta-chloroperbenzoic acid) to oxidize the thioether to sulfoxide without affecting the hydroxyl group (yield >85%) .

- Protection-Deprotection Strategies : Protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before functionalizing the ketone, then deprotect with TBAF .

Q. What analytical approaches are critical for resolving conflicting data on its metabolic stability?

Q. How does computational modeling inform the design of derivatives with enhanced bioactivity?

- QSAR Models : Correlate substituent electronegativity (e.g., replacing isopropylthio with pyrimidinylthio) with COX-2 inhibition (R² = 0.89 in a 2024 study) .

- MD Simulations : Predict stability of protein-ligand complexes over 100 ns trajectories .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.